

Comparing the efficacy of SOS1 degraders synthesized from different intermediates

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Compound of Interest

Compound Name: *SOS1 Ligand intermediate-4*

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Unraveling the Efficacy of SOS1 Degraders: A Comparative Guide for Researchers

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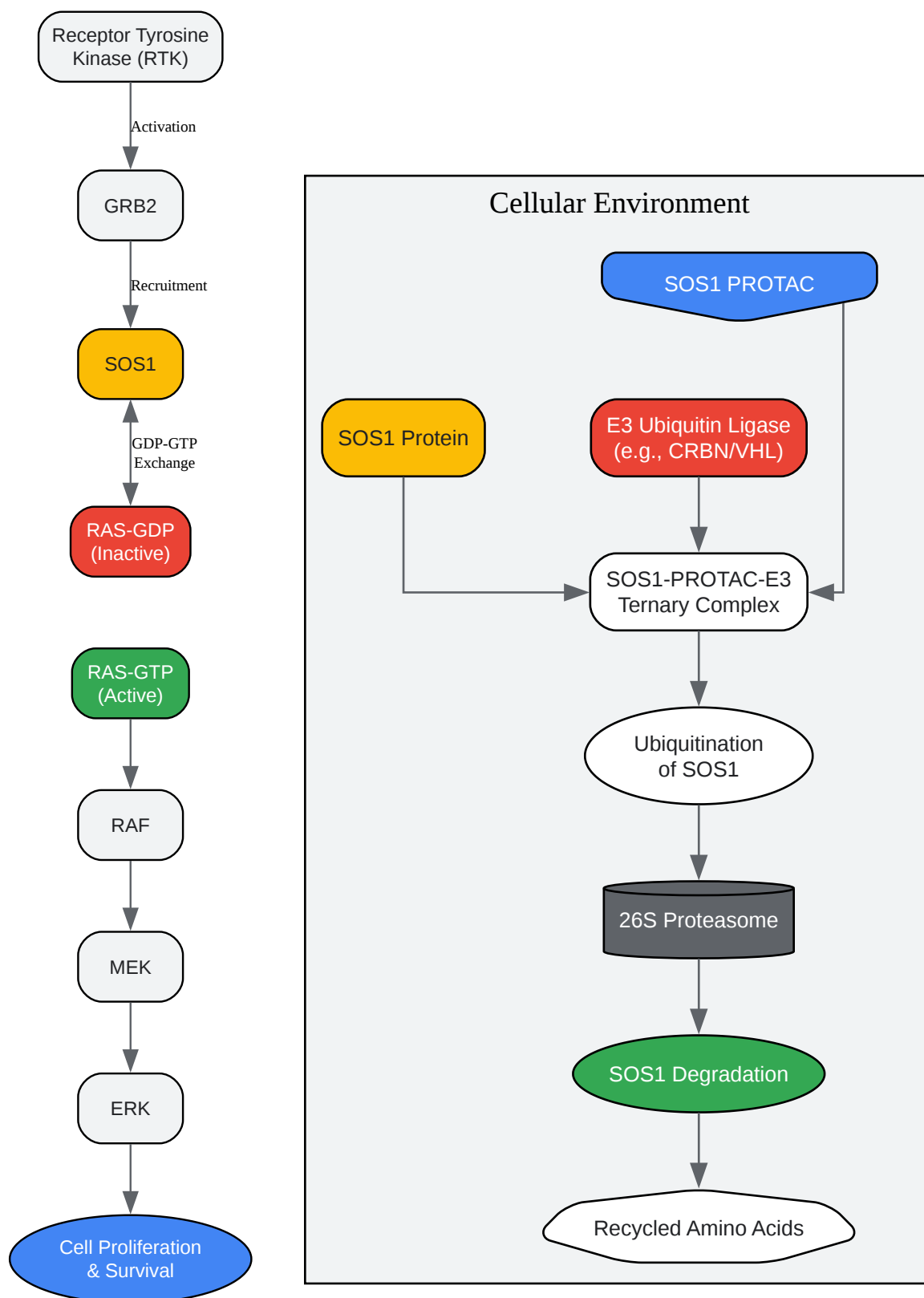
In the rapidly evolving landscape of targeted cancer therapy, Son of Sevenless homolog 1 (SOS1) has emerged as a pivotal target, particularly for KRAS-driven cancers. The development of proteolysis-targeting chimeras (PROTACs) to degrade SOS1 represents a promising therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of SOS1 degraders synthesized from different intermediates, offering valuable insights for researchers, scientists, and drug development professionals.

The efficacy of a PROTAC is a multifactorial equation, heavily influenced by the choice of warhead that binds to the target protein, the E3 ligase ligand, and the linker that connects them. Recent studies have explored various synthetic routes, utilizing different intermediates to construct these tripartite molecules. Here, we dissect the performance of SOS1 degraders based on their core components, supported by experimental data from recent publications.

The SOS1 Signaling Pathway and PROTAC Mechanism of Action

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, including the frequently mutated KRAS. By facilitating the exchange of GDP

for GTP, SOS1 switches KRAS into its active, signal-transducing state, which in turn stimulates downstream pathways like the MAPK/ERK cascade, promoting cell proliferation and survival.



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